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molecular formula C11H12BrF3 B8584982 1-(3-Bromobutyl)-3-(trifluoromethyl)benzene

1-(3-Bromobutyl)-3-(trifluoromethyl)benzene

Cat. No. B8584982
M. Wt: 281.11 g/mol
InChI Key: WTPMSGICJBXNPC-UHFFFAOYSA-N
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Patent
US08178684B2

Procedure details

750 mg (11.0 mmol) of imidazole and 2.88 g (11.0 mmol) of triphenylphosphine were added to a solution of 2.0 g (9.2 mmol) of 4-(3-(trifluoromethyl)phenyl)butan-2-ol in DCM (10 ml). 570 μl (11.0 mmol) of bromine were added dropwise at 0° C., and stirring was carried out for 1 h at RT. The mixture was then concentrated in vacuo. CC (hexane) of the residue yielded 2.0 g (7.1 mmol, 78%) of 1-(3-bromobutyl)-3-(trifluoromethyl)benzene.
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
2.88 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
570 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C=CN=C1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[F:25][C:26]([F:39])([F:38])[C:27]1[CH:28]=[C:29]([CH2:33][CH2:34][CH:35](O)[CH3:36])[CH:30]=[CH:31][CH:32]=1.[Br:40]Br>C(Cl)Cl.CCCCCC>[Br:40][CH:35]([CH3:36])[CH2:34][CH2:33][C:29]1[CH:30]=[CH:31][CH:32]=[C:27]([C:26]([F:39])([F:38])[F:25])[CH:28]=1

Inputs

Step One
Name
Quantity
750 mg
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
2.88 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
2 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)CCC(C)O)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
570 μL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC(CCC1=CC(=CC=C1)C(F)(F)F)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.1 mmol
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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